molecular formula C8H8ClNO2 B073282 Ethyl 2-chloronicotinate CAS No. 1452-94-4

Ethyl 2-chloronicotinate

Cat. No. B073282
Key on ui cas rn: 1452-94-4
M. Wt: 185.61 g/mol
InChI Key: PMIMPBYTPPRBGD-UHFFFAOYSA-N
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Patent
US06380218B1

Procedure details

To a solution 2-Chloro-nicotinic acid (12.5 g) in Ethanol (250 ml) was added thionyl chloride (5.77 ml) dropwise and refluxed for 1.5 hours. The mixture was concentrated to remove ethanol and diluted with 300 ml water. Solid sodium bicarbonate was added to adjust the solution to pH 8.0. This was extracted with ethyl acetate, washed with water, saturated bicarbonate solution, water and brine, dried over Na2SO4, filtered and concentrated to a yellow liquid (10.0 g). MW 185.61; MS (m/e) 185 (M+).
Quantity
12.5 g
Type
reactant
Reaction Step One
Quantity
5.77 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:10]=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].S(Cl)(Cl)=O.[CH2:15](O)[CH3:16]>>[CH2:15]([O:5][C:4](=[O:6])[C:3]1[CH:7]=[CH:8][CH:9]=[N:10][C:2]=1[Cl:1])[CH3:16]

Inputs

Step One
Name
Quantity
12.5 g
Type
reactant
Smiles
ClC1=C(C(=O)O)C=CC=N1
Name
Quantity
5.77 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
250 mL
Type
reactant
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 1.5 hours
Duration
1.5 h
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated
CUSTOM
Type
CUSTOM
Details
to remove ethanol
ADDITION
Type
ADDITION
Details
diluted with 300 ml water
ADDITION
Type
ADDITION
Details
Solid sodium bicarbonate was added
EXTRACTION
Type
EXTRACTION
Details
This was extracted with ethyl acetate
WASH
Type
WASH
Details
washed with water, saturated bicarbonate solution, water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a yellow liquid (10.0 g)

Outcomes

Product
Name
Type
Smiles
C(C)OC(C1=C(N=CC=C1)Cl)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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